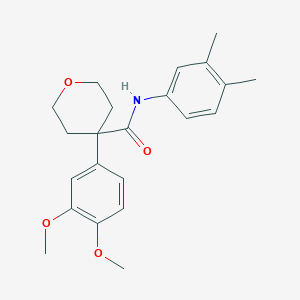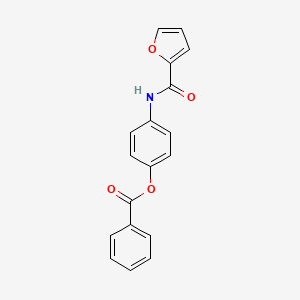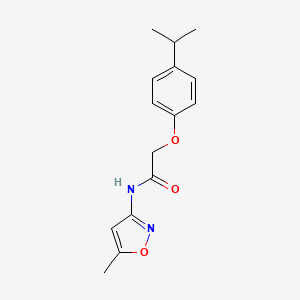
4-(3,4-dimethoxyphenyl)-N-(3,4-dimethylphenyl)tetrahydro-2H-pyran-4-carboxamide
Descripción general
Descripción
4-(3,4-dimethoxyphenyl)-N-(3,4-dimethylphenyl)tetrahydro-2H-pyran-4-carboxamide, also known as DMHP, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. DMHP belongs to the class of pyranocarboxamide compounds and has been synthesized through various methods. In
Mecanismo De Acción
4-(3,4-dimethoxyphenyl)-N-(3,4-dimethylphenyl)tetrahydro-2H-pyran-4-carboxamide acts as a dopamine receptor antagonist and a mu-opioid receptor agonist. 4-(3,4-dimethoxyphenyl)-N-(3,4-dimethylphenyl)tetrahydro-2H-pyran-4-carboxamide binds to the dopamine receptor and blocks the binding of dopamine, which results in a decrease in dopamine activity in the brain. 4-(3,4-dimethoxyphenyl)-N-(3,4-dimethylphenyl)tetrahydro-2H-pyran-4-carboxamide also activates the mu-opioid receptor, which results in an increase in pain relief and a decrease in inflammation.
Biochemical and Physiological Effects:
4-(3,4-dimethoxyphenyl)-N-(3,4-dimethylphenyl)tetrahydro-2H-pyran-4-carboxamide has been shown to have various biochemical and physiological effects. 4-(3,4-dimethoxyphenyl)-N-(3,4-dimethylphenyl)tetrahydro-2H-pyran-4-carboxamide has been shown to decrease dopamine activity in the brain, which results in a decrease in psychotic symptoms. 4-(3,4-dimethoxyphenyl)-N-(3,4-dimethylphenyl)tetrahydro-2H-pyran-4-carboxamide has also been shown to activate the mu-opioid receptor, which results in an increase in pain relief and a decrease in inflammation. Additionally, 4-(3,4-dimethoxyphenyl)-N-(3,4-dimethylphenyl)tetrahydro-2H-pyran-4-carboxamide has been shown to have a low toxicity profile, which makes it a promising candidate for further research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(3,4-dimethoxyphenyl)-N-(3,4-dimethylphenyl)tetrahydro-2H-pyran-4-carboxamide has several advantages for lab experiments, including its low toxicity profile and its ability to bind to specific receptors in the brain. However, 4-(3,4-dimethoxyphenyl)-N-(3,4-dimethylphenyl)tetrahydro-2H-pyran-4-carboxamide also has some limitations, including its limited solubility in water and its relatively short half-life.
Direcciones Futuras
There are several future directions for 4-(3,4-dimethoxyphenyl)-N-(3,4-dimethylphenyl)tetrahydro-2H-pyran-4-carboxamide research, including the development of more efficient synthesis methods, the exploration of its potential use as an antipsychotic drug, the investigation of its potential use as an analgesic drug, and the development of more effective delivery methods. Additionally, further research is needed to understand the long-term effects of 4-(3,4-dimethoxyphenyl)-N-(3,4-dimethylphenyl)tetrahydro-2H-pyran-4-carboxamide and its potential side effects.
In conclusion, 4-(3,4-dimethoxyphenyl)-N-(3,4-dimethylphenyl)tetrahydro-2H-pyran-4-carboxamide is a synthetic compound that has shown promising results in various scientific research applications. 4-(3,4-dimethoxyphenyl)-N-(3,4-dimethylphenyl)tetrahydro-2H-pyran-4-carboxamide has the potential to be used as an antipsychotic drug, an analgesic drug, and an anti-inflammatory drug. Further research is needed to fully understand the potential of 4-(3,4-dimethoxyphenyl)-N-(3,4-dimethylphenyl)tetrahydro-2H-pyran-4-carboxamide and its limitations.
Aplicaciones Científicas De Investigación
4-(3,4-dimethoxyphenyl)-N-(3,4-dimethylphenyl)tetrahydro-2H-pyran-4-carboxamide has been studied for its potential therapeutic applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. 4-(3,4-dimethoxyphenyl)-N-(3,4-dimethylphenyl)tetrahydro-2H-pyran-4-carboxamide has shown promising results as an antipsychotic drug due to its ability to bind to dopamine receptors in the brain. 4-(3,4-dimethoxyphenyl)-N-(3,4-dimethylphenyl)tetrahydro-2H-pyran-4-carboxamide has also been studied for its potential use as an analgesic drug due to its ability to activate the mu-opioid receptor. Additionally, 4-(3,4-dimethoxyphenyl)-N-(3,4-dimethylphenyl)tetrahydro-2H-pyran-4-carboxamide has been studied for its potential use as an anti-inflammatory drug due to its ability to inhibit the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
4-(3,4-dimethoxyphenyl)-N-(3,4-dimethylphenyl)oxane-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO4/c1-15-5-7-18(13-16(15)2)23-21(24)22(9-11-27-12-10-22)17-6-8-19(25-3)20(14-17)26-4/h5-8,13-14H,9-12H2,1-4H3,(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQEUFFOEPFMAFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2(CCOCC2)C3=CC(=C(C=C3)OC)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-{3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)oxy]phenyl}benzamide](/img/structure/B3505551.png)
![2-[(4-allyl-5-benzyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-bromophenyl)acetamide](/img/structure/B3505556.png)

![4-[(dimethylamino)sulfonyl]-N-(2-phenylethyl)benzamide](/img/structure/B3505561.png)
![2-{[4-allyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3,4-difluorophenyl)acetamide](/img/structure/B3505577.png)
![N-(5-benzyl-1,3,4-thiadiazol-2-yl)-4-[(dimethylamino)sulfonyl]benzamide](/img/structure/B3505584.png)
methanone](/img/structure/B3505594.png)
![isopropyl 4-chloro-3-{[({5-[(2,6-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}benzoate](/img/structure/B3505599.png)
![4-{[4-(1-piperidinylsulfonyl)benzoyl]amino}benzoic acid](/img/structure/B3505605.png)

![N-(4-ethoxyphenyl)-2-[5-(4-nitrophenyl)-1H-imidazol-1-yl]acetamide](/img/structure/B3505616.png)

![2-({5-[(2-ethoxy-4-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-1-phenylethanone](/img/structure/B3505630.png)